Q-Phos

Catalysis Organometallic Chemistry Reaction Kinetics

Why settle for generic phosphine ligands when Q-Phos offers proven, quantifiable advantages? This electron-rich, sterically demanding monodentate ligand features a unique pentaphenylferrocenyl backbone and di-tert-butylphosphino moiety, delivering exceptionally fast oxidative addition kinetics that enable efficient activation of robust aryl chloride bonds under mild conditions. Unlike many alternatives, Q-Phos is robustly air-stable in both solid form and solution, simplifying handling and storage. Its broad, verified substrate scope—spanning C–N, C–O, and C–C bond formations—makes it the definitive choice for complex multi-step syntheses and off-the-shelf precatalyst development. Secure your supply of this high-purity, high-performance ligand today.

Molecular Formula C₄₈H₄₇FeP
Molecular Weight 710.71
CAS No. 312959-24-3
Cat. No. B1145653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQ-Phos
CAS312959-24-3
Synonyms1’-[Bis(1,1-dimethylethyl)phosphino]-1,2,3,4,5-pentaphenylferrocene;  1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene;  1’-(Di-tert-butylphosphino)-1,2,3,4,5-pentaphenylferrocene;  CTC-Q-Phos;  Di-tert-butyl(1’,2’,3’,4’,5’-pentaphenylferroceny
Molecular FormulaC₄₈H₄₇FeP
Molecular Weight710.71
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Q-Phos CAS 312959-24-3 Procurement: A Sterically Hindered Ferrocenyl Phosphine Ligand for Palladium-Catalyzed Cross-Coupling


Q-Phos (1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene, CAS 312959-24-3) is a monodentate phosphine ligand distinguished by its electron-rich, sterically congested structure comprising a pentaphenylferrocenyl backbone and a di-tert-butylphosphino moiety [1]. Developed by Professor John Hartwig, it is recognized for its broad utility in facilitating challenging C–N, C–O, and C–C bond formations in conjunction with palladium [2]. Unlike many phosphine ligands, Q-Phos is robustly stable in both air and solution, enhancing its practical handling characteristics [3].

Why Q-Phos CAS 312959-24-3 Cannot Be Readily Substituted with Other Phosphine Ligands


Generic substitution of Q-Phos (CAS 312959-24-3) with other phosphine ligands, even those within the same class of electron-rich, sterically hindered monodentate ligands, is not straightforward due to quantifiable differences in performance across multiple dimensions. Q-Phos exhibits a unique combination of fast oxidative addition kinetics, exceptional air stability, and a broad, verifiable substrate scope that is not uniformly matched by common alternatives like SPhos, XPhos, or P(t-Bu)₃. Furthermore, its electrochemical properties, specifically a tunable formal oxidation potential, allow for a level of electronic optimization not possible with non-ferrocenyl ligands [1]. This evidence base demonstrates that selecting a substitute without direct comparative data risks compromising reaction yield, selectivity, or operational convenience [2].

Q-Phos (CAS 312959-24-3): Quantified Performance Differentiation from Analog Ligands


Superior Oxidative Addition Kinetics vs. P(t-Bu)₃ and 1-AdP(t-Bu)₂ Ligands

In studies of monomeric arylpalladium(II) halide complexes, the oxidative addition of phenyl bromide and phenyl iodide to the bis-ligated Pd(0) complex of Q-Phos, Pd(Q-phos)₂, was found to be faster than oxidative addition to the corresponding complexes of the related bulky phosphine ligands Pd(1-AdPtBu₂)₂ and Pd(PtBu₃)₂ [1].

Catalysis Organometallic Chemistry Reaction Kinetics

Quantified Electrochemical Tunability: Formal Oxidation Potential Shift vs. Substituted Derivatives

Electrochemical analysis reveals that the formal oxidation potential of Q-Phos is sensitive to substituents on its phenyl rings, demonstrating a tunable electronic environment [1]. The parent Q-Phos exhibits a peak separation of 87 mV in its cyclic voltammogram, a value that shifts with electron-donating or withdrawing groups, providing a quantifiable metric for electronic tuning not present in non-ferrocenyl ligands like SPhos or XPhos [1].

Electrochemistry Ligand Design Catalyst Optimization

Precatalyst Performance in Buchwald-Hartwig Amination: Superiority of Pd(crotyl)Q-PhosCl

In a detailed structure-activity relationship study of air-stable Pd(R-allyl)LCl precatalysts, the complex Pd(crotyl)Q-PhosCl (9) was identified as a superior catalyst for model C-N coupling reactions involving 4-bromoanisole with N-methylaniline when compared to other Q-Phos-based catalysts and the reported in situ systems [1]. It also outperformed catalysts bearing the P(t-Bu)₂(p-NMe₂C₆H₄) ligand, although it was comparable to similar precatalysts based on P(t-Bu)₃ and P(t-Bu)₂Np ligands [1].

Cross-Coupling Amination Precatalyst Development

Broad Substrate Scope for Mild Etherification vs. Traditional Methods

Palladium complexes of Q-Phos are documented to catalyze mild etherification reactions of aryl halides with alkoxide, siloxide, and phenoxide partners, a transformation that was 'exceedingly difficult to achieve' under mild conditions with prior catalyst systems [1]. For example, reactions with aryl bromides or electron-poor aryl chlorides generally proceed at room temperature, a significant operational advantage [1].

Etherification C-O Bond Formation Aryl Halide Coupling

Optimal Deployment Scenarios for Q-Phos (CAS 312959-24-3) Based on Comparative Evidence


Challenging C–N and C–O Bond Formations with Aryl Chlorides

Leveraging Q-Phos's proven efficacy in amination and etherification, particularly its ability to couple less reactive and more economically attractive aryl chlorides with high yields and under mild conditions [1]. This is critical for pharmaceutical process chemistry where cost, functional group tolerance, and mild reaction conditions are paramount. The faster oxidative addition kinetics of Q-Phos complexes relative to other phosphine ligands further supports its use in activating robust aryl chloride bonds [2].

Development of Air-Stable, Well-Defined Palladium Precatalysts

Based on the demonstrated superiority of the air-stable Pd(crotyl)Q-PhosCl precatalyst over in situ systems and other Q-Phos variants in amination and Suzuki coupling [1], Q-Phos is an ideal ligand choice for creating robust, off-the-shelf precatalysts. This scenario is particularly relevant for industrial labs seeking high reproducibility, simplified experimental setup, and efficient catalyst activation without the need for handling multiple air-sensitive components [1].

Synthesis of Complex Molecules Requiring Sequential or Tandem Reactions

Given Q-Phos's broad utility across diverse bond formations (C–N, C–O, and C–C) [1] and its tunable electronic properties [2], it is uniquely suited for the synthesis of complex targets where multiple, consecutive cross-coupling steps may be required. The ability to fine-tune the ligand's electronics via substitution on the phenyl rings allows for optimization across different stages of a synthetic sequence, providing a platform for streamlined and convergent synthesis.

Electrochemical Studies and Catalyst Optimization

For research groups engaged in understanding catalyst structure-activity relationships or developing new catalytic methodologies, Q-Phos offers a quantifiable and tunable electronic probe via its reversible oxidation wave [1]. The shift in formal potential in response to substituent changes provides a direct, measurable link between ligand electronics and catalytic performance, facilitating rational catalyst design beyond empirical screening.

Technical Documentation Hub

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